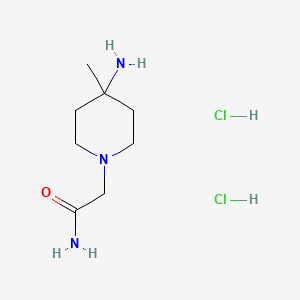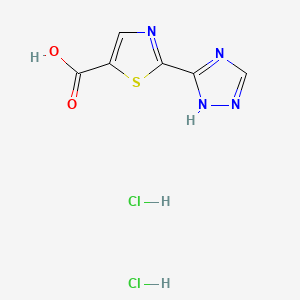![molecular formula C6H12ClNO B13455283 [(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13455283.png)
[(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride is a bicyclic compound that features a unique azabicyclohexane structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride typically involves the cyclopropanation of maleimides with N-tosylhydrazones using a palladium-catalyzed reaction. This method provides high yields and diastereoselectivities . Another approach involves the cyclopropanation of internal alkenes with N-tosylhydrazones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the palladium-catalyzed cyclopropanation reaction suggests that it could be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
[(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
[(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites and modulate biological pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid: This compound shares a similar bicyclic structure but has different functional groups.
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate: This compound also features a similar core structure but with additional methyl groups.
Uniqueness
[(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H12ClNO |
|---|---|
Molekulargewicht |
149.62 g/mol |
IUPAC-Name |
[(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c8-4-6-3-5(6)1-2-7-6;/h5,7-8H,1-4H2;1H/t5-,6-;/m0./s1 |
InChI-Schlüssel |
WENMMSZWPUEJNY-GEMLJDPKSA-N |
Isomerische SMILES |
C1CN[C@]2([C@@H]1C2)CO.Cl |
Kanonische SMILES |
C1CNC2(C1C2)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)carbamate](/img/structure/B13455201.png)

![{4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13455224.png)
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-pyrazole-4-carboxylicacid](/img/structure/B13455230.png)
![Tert-butyl 2-{[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]oxy}acetate](/img/structure/B13455244.png)


![2-amino-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]acetamide](/img/structure/B13455259.png)



![1-[(Tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylicacid](/img/structure/B13455285.png)
![1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B13455292.png)

